1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
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Overview
Description
1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring and a phenoxy group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable halide or sulfonate ester.
Formation of the Propanol Linker: The final step involves the formation of the propanol linker by reacting the intermediate compound with an appropriate epoxide or halohydrin under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are common reducing methods.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the methyl group on the benzodiazole ring, which may affect its chemical and biological properties.
1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)ethanol: Has an ethanol linker instead of a propanol linker, which may influence its reactivity and interactions.
Uniqueness
1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the presence of both the benzodiazole ring and the phenoxy group, which contribute to its distinct chemical properties and potential applications. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-7-6-8-14(2)19(13)23-12-16(22)11-21-15(3)20-17-9-4-5-10-18(17)21/h4-10,16,22H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHQHYSIHFYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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